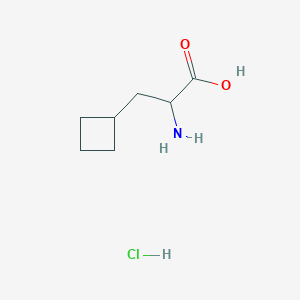![molecular formula C11H8N4O5S B2860320 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)carbamoyl]-3-nitrobenzoic acid CAS No. 312594-47-1](/img/structure/B2860320.png)
2-[(5-Methyl-1,3,4-thiadiazol-2-yl)carbamoyl]-3-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-Methyl-1,3,4-thiadiazol-2-yl)carbamoyl]-3-nitrobenzoic acid is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)carbamoyl]-3-nitrobenzoic acid typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with 3-nitrophthalic anhydride. The reaction is carried out in a suitable solvent, such as dimethylformamide or dimethyl sulfoxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(5-Methyl-1,3,4-thiadiazol-2-yl)carbamoyl]-3-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other substituents.
Condensation: The compound can react with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide, dimethyl sulfoxide, ethanol.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.
Schiff Bases: Condensation with aldehydes or ketones results in Schiff bases.
Applications De Recherche Scientifique
2-[(5-Methyl-1,3,4-thiadiazol-2-yl)carbamoyl]-3-nitrobenzoic acid has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent.
Agriculture: Thiadiazole derivatives are known for their fungicidal and herbicidal properties.
Materials Science: The unique electronic properties of thiadiazole derivatives make them suitable for use in organic electronics and photovoltaic devices.
Mécanisme D'action
The mechanism of action of 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)carbamoyl]-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The thiadiazole ring can also interact with enzymes and proteins, disrupting their normal function and leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.
Nitro-Substituted Aromatic Compounds: Compounds with nitro groups attached to aromatic rings also show antimicrobial and anticancer properties.
Uniqueness
2-[(5-Methyl-1,3,4-thiadiazol-2-yl)carbamoyl]-3-nitrobenzoic acid is unique due to the presence of both the thiadiazole ring and the nitro group, which contribute to its diverse biological activities. The combination of these functional groups enhances its potential as a multifunctional compound in various scientific research applications .
Propriétés
IUPAC Name |
2-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]-3-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O5S/c1-5-13-14-11(21-5)12-9(16)8-6(10(17)18)3-2-4-7(8)15(19)20/h2-4H,1H3,(H,17,18)(H,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFNCRIKYOANON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-butyl N-{8-oxa-1-azaspiro[4.5]decan-3-yl}carbamate](/img/structure/B2860237.png)



![ethyl 2-[(5-cyclohexaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2860244.png)
![4-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]morpholine](/img/structure/B2860245.png)

![4-(4-bromo-2-fluorobenzyl)-2-(2,3-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2860248.png)

![5-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2860250.png)
![2-{[(4-Fluorophenyl)methyl]sulfanyl}-5-[(4-methylpiperazin-1-yl)methyl]-1,4-dihydropyrimidin-4-one](/img/structure/B2860253.png)



